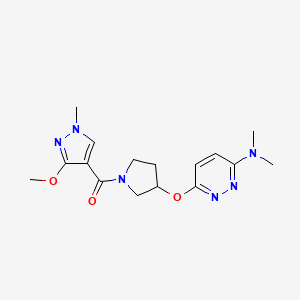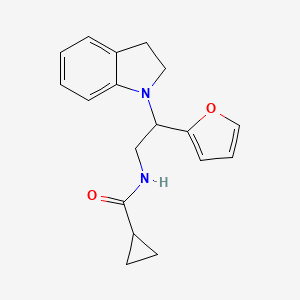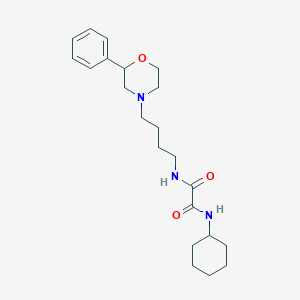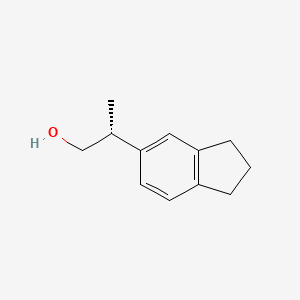![molecular formula C21H19ClFN3O2 B2921617 N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide CAS No. 872207-21-1](/img/structure/B2921617.png)
N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation for Antiplasmodial Properties
A series of novel compounds including variations similar to N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide have been synthesized and evaluated for potential in vitro antiplasmodial properties. Preliminary results against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum suggest the importance of specific substituent combinations for biological activity. Molecular docking studies indicated a possible mode of action involving hindrance of the parasite lactate dehydrogenase, contributing to the observed inhibitory effect (Mphahlele, Mmonwa, & Choong, 2017).
Potential as Pesticides
New derivatives related to the chemical structure of this compound have been characterized for their use as potential pesticides. X-ray powder diffraction was employed to characterize the structural properties of these organic compounds, providing foundational data for future research and development in pesticide design (Olszewska, Pikus, & Tarasiuk, 2008).
Neuropharmacological Profile
Research into compounds structurally similar to this compound includes the examination of their neuropharmacological profile. Studies have demonstrated that certain derivatives act as selective agonists for the peripheral benzodiazepine receptor (PBR), exhibiting potent anxiolytic-like properties without affecting spontaneous locomotor activity in animal models. This suggests potential applications in developing new anxiolytic agents (Okuyama et al., 1999).
Antimicrobial Activity
Synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, sharing a core structure with this compound, have shown antimicrobial activity against a range of microorganisms. This research highlights the potential of these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
QSAR Studies and Antibacterial Agents
Further studies involving compounds related to this compound have focused on synthesizing and evaluating them as potential antibacterial agents. Quantitative structure-activity relationship (QSAR) studies have been conducted to better understand the impact of structural and physicochemical parameters on antibacterial activity, showing promise for the development of new antibacterial drugs (Desai, Shah, Bhavsar, & Saxena, 2008).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-15-5-9-17(10-6-15)24-18(27)13-26-20(28)19(14-3-7-16(23)8-4-14)25-21(26)11-1-2-12-21/h3-10H,1-2,11-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQQFFEYKIWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)
![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)
![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)


